molecular formula C20H14N4O2S2 B2379772 5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021229-86-6

5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2379772
CAS No.: 1021229-86-6
M. Wt: 406.48
InChI Key: ATMMWSGLDSTKFL-UHFFFAOYSA-N
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Description

5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that features a thiazole ring, a biphenyl group, and a dihydropyrimidine dione structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactionsThe final step involves the condensation of the thiazole derivative with a dihydropyrimidine dione precursor under specific conditions, such as refluxing in an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Hantzsch synthesis and Suzuki coupling steps, as well as the implementation of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the thiazole or biphenyl rings .

Scientific Research Applications

5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity. Overall, the compound can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione apart is its unique combination of the thiazole ring, biphenyl group, and dihydropyrimidine dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

6-hydroxy-5-[(E)-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2S2/c25-17-15(18(26)24-19(27)23-17)10-21-20-22-16(11-28-20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H3,23,24,25,26,27)/b21-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHSZRCXQWUIJS-UFFVCSGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N=CC4=C(NC(=S)NC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/N=C/C4=C(NC(=S)NC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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